
2,5-Diethylterephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethylterephthalaldehyde: is an organic compound with the molecular formula C12H14O2. It is a derivative of terephthalaldehyde, where two ethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is typically used in various chemical syntheses and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Diethylterephthalaldehyde can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:
Bromination: p-Xylene is reacted with bromine to form α,α,α’,α’-Tetrabromo-p-xylene.
Hydrolysis: The tetrabromo compound is then hydrolyzed using sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diethylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Condensation: It reacts with amines to form imines (Schiff bases), which are stable due to aromatic conjugation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: The reaction with amines typically occurs in the presence of a dehydrating agent like anhydrous magnesium sulfate.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Condensation: Imines (Schiff bases).
Wissenschaftliche Forschungsanwendungen
2,5-Diethylterephthalaldehyde is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diethylterephthalaldehyde involves its ability to form imines through condensation reactions with amines. This reaction is facilitated by the presence of the aldehyde groups, which react with the amine groups to form a stable imine linkage. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Vergleich Mit ähnlichen Verbindungen
Terephthalaldehyde: The parent compound with no ethyl substitutions.
2,5-Dimethylterephthalaldehyde: A similar compound with methyl groups instead of ethyl groups at the 2 and 5 positions.
Uniqueness: 2,5-Diethylterephthalaldehyde is unique due to the presence of ethyl groups, which can influence its reactivity and the properties of the compounds it forms. The ethyl groups can provide steric hindrance and affect the electronic properties of the molecule, making it distinct from its methyl-substituted counterpart .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2,5-diethylterephthalaldehyde |
InChI |
InChI=1S/C12H14O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BNQMVSLUFMBQEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1C=O)CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
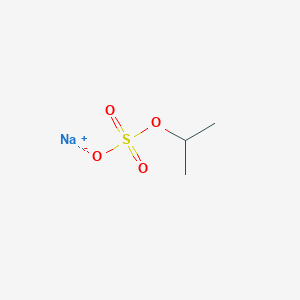
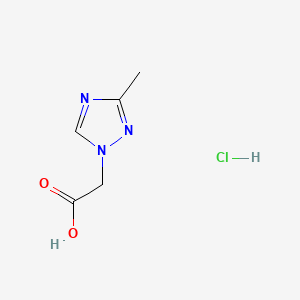
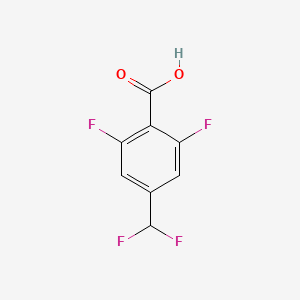
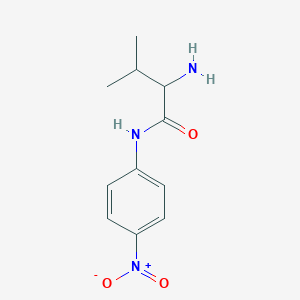
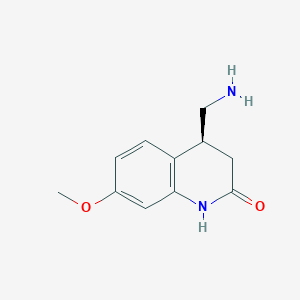
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
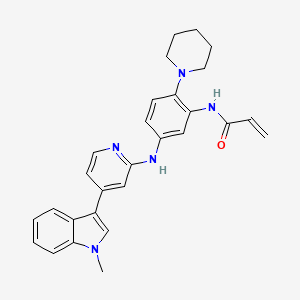

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
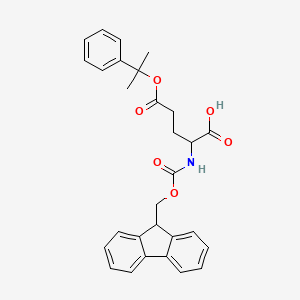
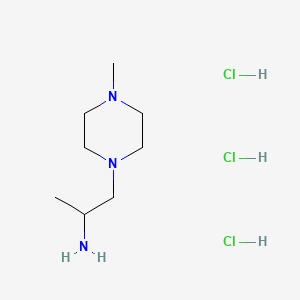
![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)
